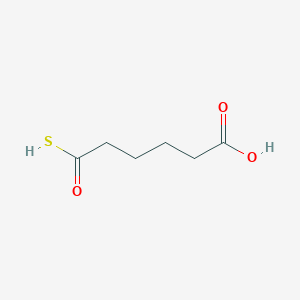![molecular formula C15H20NS+ B14593187 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium CAS No. 61327-92-2](/img/structure/B14593187.png)
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium is a complex organic compound known for its unique structure and properties. This compound belongs to the class of indolium salts, which are characterized by their aromatic indole ring system. The presence of the ethylsulfanyl group and the ethenyl linkage adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium typically involves a multi-step process. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with ethylthiol in the presence of a base to form the intermediate compound. This intermediate is then subjected to a coupling reaction with an appropriate ethenylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly procedures. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow synthesis and the use of green solvents are commonly employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethenyl linkage, forming simpler derivatives.
Substitution: The indolium ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced indolium derivatives, and various substituted indolium compounds.
Scientific Research Applications
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and affecting cellular pathways. The ethylsulfanyl group and the indolium ring play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[2-(ethylsulfanyl)-1-ethenyl]pyridinium iodide
- 2-Ethylsulfanyl-1H-benzoimidazole
Uniqueness
Compared to similar compounds, 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium stands out due to its unique indolium ring structure and the presence of both the ethylsulfanyl and ethenyl groups
Properties
CAS No. |
61327-92-2 |
|---|---|
Molecular Formula |
C15H20NS+ |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethenyl)-1,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C15H20NS/c1-5-17-11-10-14-15(2,3)12-8-6-7-9-13(12)16(14)4/h6-11H,5H2,1-4H3/q+1 |
InChI Key |
YGVWELGNDSMGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=CC1=[N+](C2=CC=CC=C2C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




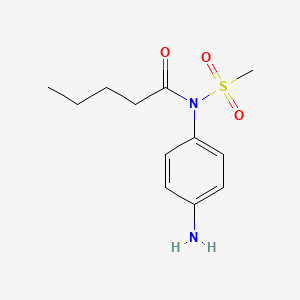


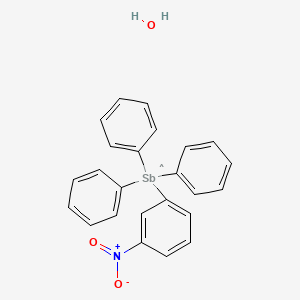
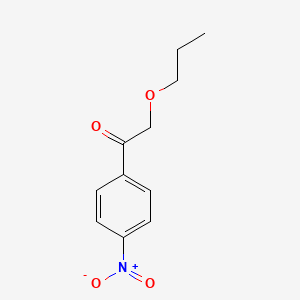
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
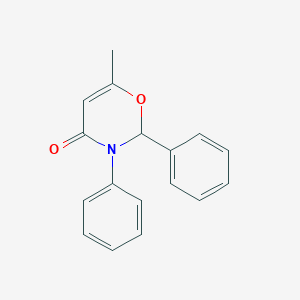
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

